N-(3,5-dimethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(3,5-dimethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a structurally complex organic compound featuring:
- A 3,5-dimethoxyphenyl group linked to an acetamide moiety.
- A sulfanyl bridge connecting the acetamide to a 1,2,4-triazole core.
- Substituents on the triazole ring: a 4-methylphenyl group at position 4 and a pyridin-4-yl group at position 3.
The compound’s synthesis typically involves multi-step reactions, including alkylation and condensation processes, to achieve high purity and yield .
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[[4-(4-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O3S/c1-16-4-6-19(7-5-16)29-23(17-8-10-25-11-9-17)27-28-24(29)33-15-22(30)26-18-12-20(31-2)14-21(13-18)32-3/h4-14H,15H2,1-3H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYAZBSPYXAYGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC(=CC(=C3)OC)OC)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a thiol reacts with a suitable electrophile.
Coupling with the Aromatic Rings: The final step involves coupling the triazole-sulfanyl intermediate with the 3,5-dimethoxyphenyl and 4-methylphenyl groups through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the aromatic nitro groups if present, converting them to amines.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under conditions such as acidic or basic environments.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and reduced triazole derivatives.
Substitution: Halogenated, nitrated, or sulfonated aromatic compounds.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine
Drug Development: Due to its structural complexity, the compound is a candidate for drug development, particularly in targeting specific biological pathways.
Industry
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and sulfanyl group are key functional groups that facilitate binding to these targets, leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and chemical profiles of this compound can be contextualized against analogues with variations in substituents, heterocyclic cores, or functional groups. Key comparisons are summarized below:
Key Trends in Structure-Activity Relationships (SAR)
Aromatic Substitutions: Methoxy groups (e.g., 3,5-dimethoxyphenyl) improve solubility and moderate interactions with hydrophilic targets . Methyl groups (e.g., 4-methylphenyl) stabilize hydrophobic interactions in enzyme binding pockets .
Heterocyclic Variations :
- Pyridine position : Pyridin-4-yl vs. pyridin-3-yl alters hydrogen-bonding capacity and target specificity .
- Triazole core modifications : Addition of furan () or oxadiazole () rings diversifies biological activity.
Sulfanyl Bridge :
- The thioether linkage (–S–) enhances metabolic stability compared to oxygen or nitrogen analogues .
Biological Activity
N-(3,5-dimethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic organic compound notable for its complex structure and potential biological activities. This compound belongs to the class of triazole derivatives, which are recognized for their diverse therapeutic applications, particularly in antimicrobial and anticancer research. The molecular formula of the compound is C24H23N5O3S, with a molecular weight of approximately 461.55 g/mol.
Structural Characteristics
The compound features a triazole ring and a sulfanyl group, which contribute to its chemical reactivity and biological interactions. The specific arrangement of functional groups within the molecule plays a crucial role in its biological activity.
Antimicrobial Properties
Research indicates that triazole derivatives often exhibit significant antifungal and antibacterial properties. This compound has been studied for its potential to inhibit various microbial strains. The presence of the triazole moiety is particularly relevant as many compounds in this class are known to disrupt fungal cell wall synthesis.
Anticancer Activity
Preliminary studies suggest that this compound may also have anticancer properties. It has been shown to interact with specific enzymes involved in cancer cell proliferation and survival pathways. For instance, research has indicated that similar triazole compounds can inhibit the activity of certain kinases or modulate signaling pathways critical for tumor growth.
The exact mechanism through which this compound exerts its biological effects is under investigation. It is believed to interact with various biological targets such as:
- Enzymes : Inhibition of key enzymes involved in metabolic pathways.
- Receptors : Modulation of receptor activity affecting cellular responses.
Further studies are necessary to elucidate these interactions and their implications for therapeutic applications.
Case Studies
- Antifungal Efficacy : A study demonstrated that derivatives similar to this compound showed promising results against Candida albicans and Aspergillus species. The compound was found to inhibit fungal growth at low micromolar concentrations.
- Cytotoxicity Against Cancer Cells : In vitro assays revealed that the compound exhibited cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values indicated significant potency compared to standard chemotherapeutics.
Comparative Analysis
| Property | This compound | Similar Compounds |
|---|---|---|
| Molecular Weight | 461.55 g/mol | Varies by compound |
| Antifungal Activity | Effective against Candida and Aspergillus | Common in triazoles |
| Anticancer Activity | Cytotoxic to MCF-7 and A549 cell lines | Present in many analogs |
| Mechanism of Action | Enzyme inhibition and receptor modulation | Similar pathways |
Q & A
Q. What are the standard synthetic routes for N-(3,5-dimethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?
The synthesis typically involves multi-step pathways, including:
- Triazole ring formation : Condensation of thiosemicarbazide derivatives with substituted aldehydes or ketones.
- Sulfanyl linkage : Alkylation or nucleophilic substitution using α-chloroacetamide intermediates under basic conditions (e.g., KOH in ethanol) .
- Functionalization : Coupling of the dimethoxyphenyl group via amide bond formation. Key reagents include palladium or copper catalysts for cross-coupling steps, with solvents like dimethyl sulfoxide (DMSO) or ethanol. Reaction temperatures range from room temperature to reflux, depending on the step .
Q. How is the structural integrity of this compound confirmed experimentally?
Structural characterization employs:
- Spectroscopy :
- NMR : and NMR to confirm substituent positions and purity (e.g., aromatic protons at δ 6.8–7.5 ppm for pyridinyl groups) .
- IR : Peaks at ~1650 cm (amide C=O) and ~1250 cm (C-S bond) .
- Mass spectrometry : High-resolution MS to verify molecular weight (e.g., calculated for CHNOS: ~469.5 g/mol) .
- X-ray crystallography : For 3D conformation analysis, though limited data exists for this specific compound; analogues suggest planar triazole rings with dihedral angles <10° relative to phenyl groups .
Q. What preliminary biological assays are recommended for evaluating its bioactivity?
Initial screening should focus on:
- Anti-inflammatory/anti-exudative activity : Carrageenan-induced rat paw edema models, comparing efficacy to reference drugs (e.g., diclofenac at 8 mg/kg) at doses of 10–50 mg/kg. Monitor reduction in exudate volume over 4–6 hours .
- Antimicrobial screening : Agar diffusion assays against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli, C. albicans) .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293, HepG2) to establish IC values .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing byproducts?
Key strategies include:
- Catalyst optimization : Use Pd(PPh) or CuI for Suzuki-Miyaura couplings to enhance triazole-phenyl bond formation efficiency .
- Solvent selection : Replace polar aprotic solvents (e.g., DMF) with ethanol/water mixtures to reduce side reactions during alkylation .
- Temperature control : Maintain reflux at 80–90°C for triazole cyclization to avoid decomposition .
- Purification : Gradient column chromatography (hexane:ethyl acetate 3:1 to 1:2) to isolate the target compound from unreacted intermediates .
Q. How should researchers resolve contradictions in biological activity data across studies?
Discrepancies may arise from:
- Dosage variability : Standardize testing protocols (e.g., fixed 10 mg/kg doses) and include positive controls (e.g., diclofenac) for cross-study comparisons .
- Structural impurities : Validate compound purity via HPLC (>95%) before assays .
- Species-specific responses : Test activity in multiple models (e.g., murine vs. rat) and cell lines to identify selectivity .
- Mechanistic studies : Use molecular docking to predict target binding (e.g., COX-2 for anti-inflammatory activity) and validate via enzyme inhibition assays .
Q. What computational methods are suitable for modeling its interactions with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding to targets like COX-2 or fungal lanosterol demethylase. Focus on the triazole sulfur and pyridinyl nitrogen as key interaction sites .
- MD simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .
- QSAR modeling : Correlate substituent electronegativity (e.g., methoxy vs. methyl groups) with bioactivity using descriptors like logP and polar surface area .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
